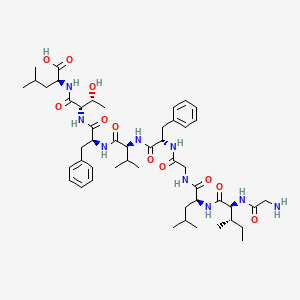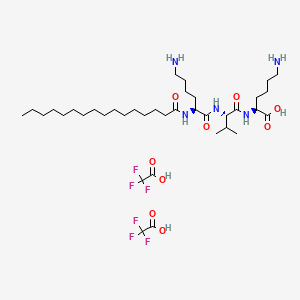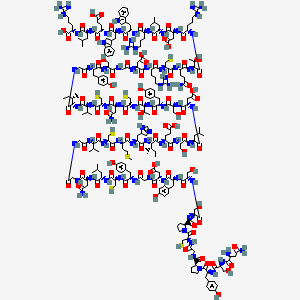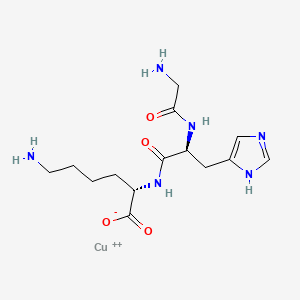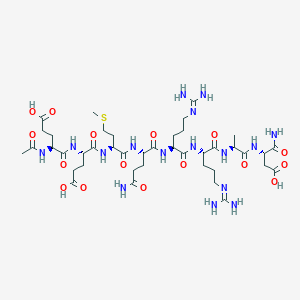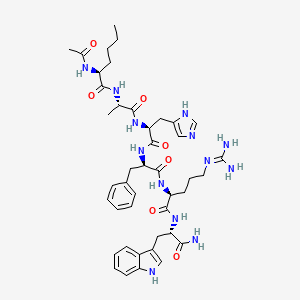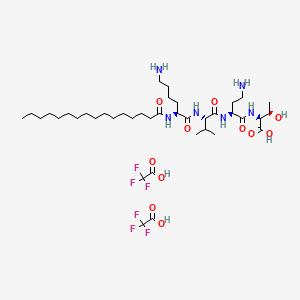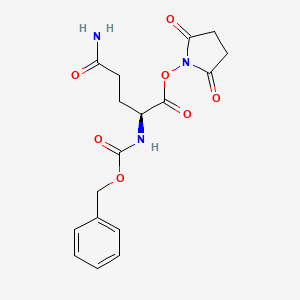
Z-Gln-OSu
説明
Z-Gln-OSu: , also known as N-Carbobenzoxy-L-glutaminyl-N-hydroxysuccinimide ester, is a derivative of the amino acid glutamine. This compound is widely used in peptide synthesis due to its ability to form stable amide bonds. It is characterized by its molecular formula C₁₇H₁₉N₃O₇ and a molecular weight of 377.35 g/mol .
作用機序
Target of Action
Z-Glutaminylglycine (Z-Gln-OSu) is primarily targeted by transglutaminases . Transglutaminases are a family of enzymes that catalyze the post-translational modification of proteins by inserting an isopeptide bond within or between polypeptide chains . They catalyze the acyl transfer reaction between the γ-carboxyamide group of peptide-bound glutamine residues and a variety of primary amines, particularly the ε-amino group of lysine .
Mode of Action
In the presence of microbial transglutaminase (MTG), hydroxylamine is incorporated into Z-Glutaminylglycine to form Z-glutamylhydroxamate-glycine . This reaction is facilitated by the transglutaminase enzyme, which uses Z-Glutaminylglycine as the amine acceptor substrate and hydroxylamine as the amine donor .
Biochemical Pathways
The action of Z-Glutaminylglycine is closely related to the glutamine metabolic pathway . Glutaminolysis controls the process of converting glutamine into tricarboxylic acid (TCA) cycle metabolites through the regulation of multiple enzymes . Glutaminases, which show the importance as the very first step in this process, regulate the conversion of glutamine into glutamate .
Result of Action
The result of Z-Glutaminylglycine’s action is the formation of Z-glutamylhydroxamate-glycine, a colored complex with iron (III) that is detectable at 525 nm . This reaction is significant as it is highly stable and also resistant to mechanical and proteolytic degradation .
Action Environment
The action of Z-Glutaminylglycine is influenced by environmental factors such as pH and temperature, as these can affect enzyme activity and stability. For instance, the microbial transglutaminase assay kit, which uses Z-Glutaminylglycine, contains a lyophilized TRIS buffer with a pH of 6.0 . This suggests that a neutral to slightly acidic environment may be optimal for the action of Z-Glutaminylglycine. Additionally, storage conditions can impact the stability of Z-Glutaminylglycine, with recommendations for storage at 2-8°C .
生化学分析
Biochemical Properties
Z-Gln-OSu is a protected form of the amino acid glutamine . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is complex and multifaceted, often involving the formation of stable amide bonds . The exact enzymes and proteins it interacts with can vary depending on the specific biochemical context.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by modulating biochemical reactions, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, glutamine, the base amino acid in this compound, has been shown to inhibit inflammation, oxidative stress, and apoptosis, and ameliorate hyperoxic lung injury in neonatal rats .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, in the context of transglutaminase-mediated protein modification, this compound participates in an acyl transfer reaction between the γ-carboxiamide group of glutamine and the ε-amino group of lysine residues to form a stable amide bond .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, glutamine metabolism, which this compound is a part of, has been shown to play a crucial role in cell biosynthesis and bioenergetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gln-OSu typically involves the reaction of N-Carbobenzoxy-L-glutamine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: Z-Gln-OSu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by various nucleophiles. This makes it a valuable reagent in peptide synthesis, where it facilitates the formation of peptide bonds .
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, dimethylformamide, and acetonitrile are typically used.
Conditions: Reactions are usually carried out at room temperature or slightly elevated temperatures to enhance the reaction rate.
Major Products: The major products formed from these reactions are peptides and peptide derivatives, which are crucial in various biological and chemical applications .
科学的研究の応用
Chemistry: Z-Gln-OSu is extensively used in the synthesis of peptides and peptide-based drugs. Its ability to form stable amide bonds makes it a preferred reagent in solid-phase peptide synthesis.
Medicine: this compound is employed in the development of prodrugs and targeted drug delivery systems. Its stability and reactivity make it suitable for conjugating therapeutic agents to specific biomolecules.
Industry: In the industrial sector, this compound is used in the production of biocompatible materials and hydrogels. These materials have applications in tissue engineering and regenerative medicine .
類似化合物との比較
Z-Gln-Asn-OH: Another derivative of glutamine, used in peptide synthesis.
Z-Gln-Gly-OEt: A glutamine derivative used in the synthesis of peptide esters.
Z-Gln-OMe: A methyl ester derivative of glutamine, used in various chemical reactions.
Uniqueness: Z-Gln-OSu is unique due to its high reactivity and stability, making it an ideal reagent for peptide synthesis. Its ability to form stable amide bonds with a wide range of nucleophiles sets it apart from other similar compounds .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O7/c18-13(21)7-6-12(16(24)27-20-14(22)8-9-15(20)23)19-17(25)26-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,18,21)(H,19,25)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAADPWIOJORBEB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679833 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-L-glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34078-85-8 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-L-glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



